Technical Whitepaper: 4-Hydroxy Propafenone-d5 Hydrochloride
Technical Whitepaper: 4-Hydroxy Propafenone-d5 Hydrochloride
Advanced Bioanalytical Standard for Metabolic Profiling
Executive Summary
4-Hydroxy Propafenone-d5 Hydrochloride is a high-purity, stable isotope-labeled internal standard (IS) utilized in the precise quantification of propafenone metabolites via LC-MS/MS. As a deuterated analog of 4-hydroxypropafenone (often referred to as 4'-hydroxypropafenone in metabolic literature), this compound serves as a critical tool for correcting matrix effects, extraction inefficiencies, and ionization variability in pharmacokinetic (PK) and toxicokinetic (TK) studies.
While 5-hydroxypropafenone is the primary active metabolite in humans (mediated by CYP2D6), 4-hydroxypropafenone represents a distinct positional isomer—often the major metabolite in rodent models (e.g., rats) and a minor metabolite in humans. The d5-labeled standard is essential for resolving these isomers chromatographically and mass-spectrometrically, ensuring data integrity in cross-species drug metabolism and pharmacokinetics (DMPK) pipelines.
Chemical Profile & Identity
| Parameter | Specification |
| Chemical Name | 4-Hydroxy Propafenone-d5 Hydrochloride |
| Synonyms | 4'-Hydroxypropafenone-d5 HCl; 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-(4-hydroxyphenyl-d5)-propan-1-one HCl |
| CAS Number (d5) | 1189863-32-8 |
| Unlabeled CAS | 86384-09-0 (4-Hydroxy Propafenone) |
| Molecular Formula | C₂₁H₂₃D₅ClNO₄ |
| Molecular Weight | 398.94 g/mol (Salt); ~362.5 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterium enrichment |
| Solubility | Soluble in Methanol, DMSO, and Water (slightly) |
| Appearance | White to off-white solid |
Structural Insight: The "d5" label is typically incorporated into the phenyl ring of the phenylpropanone moiety (Ring B) or the propyl chain, depending on the synthesis route. This results in a mass shift of +5 Da relative to the unlabeled analyte (m/z 358 → 363), shifting the MRM transition window away from isobaric interferences.
Biological Context: The Isomer Challenge
In propafenone metabolism, the position of hydroxylation dictates biological activity and species specificity.
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5-Hydroxypropafenone (Human Major): Formed by CYP2D6 on the propiophenone ring (Ring A). It is equipotent to the parent drug as a sodium channel blocker.[1]
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4-Hydroxypropafenone (Rat Major / Human Minor): Formed on the terminal phenyl ring (Ring B).
Why this matters: Standard LC-MS methods can struggle to distinguish these isomers because they share the same precursor mass (m/z 358) and similar fragmentation patterns. Using 4-Hydroxy Propafenone-d5 allows researchers to specifically track the 4-hydroxy isomer's recovery and ionization, preventing "cross-talk" quantification errors where the 5-hydroxy metabolite might be misidentified.
Metabolic Pathway Diagram
Figure 1: Divergent metabolic pathways of Propafenone. The 4-Hydroxy metabolite is the specific target for the d5-labeled standard described here.
Bioanalytical Application: LC-MS/MS Protocol
3.1 The Principle of Isotopic Dilution
The d5-labeled standard is spiked into biological matrices (plasma, urine, microsomes) before extraction. Because it is chemically identical to the analyte but mass-distinct, it behaves identically during:
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Extraction: Compensates for recovery losses (e.g., if only 80% of 4-OH is recovered, 80% of d5 is also recovered).
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Chromatography: Co-elutes (or elutes very closely) with the analyte.
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Ionization: Experiences the same matrix suppression/enhancement in the ESI source.
3.2 Method Development Guide
Chromatographic Separation (Critical): Since 4-OH and 5-OH are isomers, the column chemistry must separate them. A C18 column with a high carbon load or a Phenyl-Hexyl column is recommended to exploit the pi-pi interaction differences between the two isomers.
Mass Spectrometry (MRM) Parameters:
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Ionization: ESI Positive Mode (+).
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Transitions:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 4-Hydroxy Propafenone | 358.2 | 116.1 / 284.1 | 25 / 30 |
| 4-Hydroxy Propafenone-d5 (IS) | 363.2 | 116.1 / 289.1 | 25 / 30 |
Note: The product ion m/z 116.1 corresponds to the propylamino moiety, which is common. If the d5 label is on the phenyl ring, the fragment containing that ring will also shift by +5 Da. Always verify the fragmentation of your specific lot.
3.3 Experimental Workflow
Figure 2: Standardized sample preparation workflow using 4-Hydroxy Propafenone-d5 as an Internal Standard.
Step-by-Step Experimental Protocol
A. Stock Solution Preparation
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Primary Stock: Dissolve 1 mg of 4-Hydroxy Propafenone-d5 HCl in 1 mL of Methanol (Concentration: 1 mg/mL).
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Storage: -20°C (Stable for 6 months).
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Working IS Solution: Dilute Primary Stock with 50% Methanol/Water to reach a concentration of 100 ng/mL . This is the "Spiking Solution."
B. Sample Extraction (Protein Precipitation)
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Aliquot 50 µL of plasma/microsomal incubation media into a 1.5 mL tube.
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Add 10 µL of Working IS Solution (4-Hydroxy Propafenone-d5). Vortex gently.
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Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.
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Vortex for 30 seconds at high speed.
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Centrifuge at 10,000 × g for 10 minutes at 4°C.
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Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
C. LC-MS/MS Conditions
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Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-0.5 min: 10% B
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0.5-3.0 min: 10% -> 90% B
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3.0-4.0 min: 90% B (Wash)
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4.1-6.0 min: 10% B (Re-equilibration)
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Flow Rate: 0.4 mL/min.
Validation Parameters & Acceptance Criteria
To ensure the "Trustworthiness" of the assay, the following criteria must be met using the d5 IS:
| Parameter | Acceptance Criteria | Role of d5 IS |
| Linearity (r²) | > 0.99 | Corrects for injection variability across the curve. |
| Precision (CV%) | < 15% (20% at LLOQ) | Normalizes random error in extraction/ionization. |
| IS Response | Consistent (< 20% variation) | Monitors matrix effect stability across samples. |
| Interference | < 20% of LLOQ in Blank | Ensures d5 purity (no d0 contribution). |
Cross-Signal Check: Inject a high concentration of the Unlabeled 4-Hydroxy Propafenone (Upper Limit of Quantification) and monitor the d5 transition . If a signal appears, it indicates "cross-talk" (isotopic overlap). If >5% of the IS signal, reduce the upper limit of the curve or adjust the mass resolution.
References
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Metabolic Pathways: Hege, H. G., et al. (1984).[1] "Metabolism of propafenone in man." European Journal of Clinical Pharmacology, 27(1), 45-56. (Establishes 5-OH as major human metabolite).
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Species Differences: Tan, W., et al. (1998).[1] "Regioselective hydroxylation of propafenone... in rat liver."[1] Xenobiotica, 28(1), 35-46. (Identifies 4-OH as major rat metabolite).
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LC-MS/MS Methodology: Xu, R. A., et al. (2009). "LC-MS/MS method for determination of propafenone and its metabolites." Journal of Chromatography B, 877(29), 3629-3636.
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Isotope Effects: Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.
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Product Identity: MedChemExpress. "4-Hydroxy Propafenone-d5 hydrochloride Product Datasheet." Catalog No. HY-132484S.
